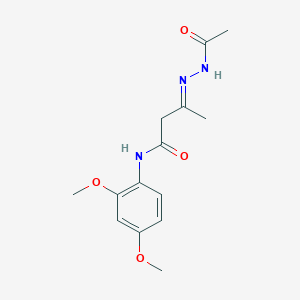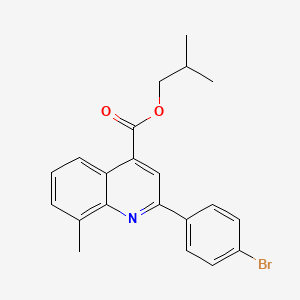![molecular formula C35H38N2 B11622258 4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}](/img/structure/B11622258.png)
4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with an aniline group (an aromatic amine).
- The compound’s systematic name reflects its structure: the piperazine core connected to an aniline moiety through a methylene bridge.
- It is a solid powder with a molecular weight of approximately 191.28 g/mol .
4-(4-Methylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-methylpiperazine and aniline under suitable conditions.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 4-(4-methylpiperazin-1-yl)aniline, such as nitroso compounds, amines, or substituted anilines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine: Investigated for potential pharmacological properties, including interactions with receptors or enzymes.
Industry: May find applications in dye synthesis, pharmaceuticals, or materials science.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as a drug, it may interact with specific receptors or enzymes.
- As a chemical intermediate, it participates in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other piperazine-based anilines or related structures.
Uniqueness: Highlight its distinct features, such as substituents or functional groups.
Remember that further research and detailed studies are necessary to fully explore the compound’s properties and applications.
Propriétés
Formule moléculaire |
C35H38N2 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline |
InChI |
InChI=1S/C35H38N2/c1-5-7-34(30-17-9-26(3)10-18-30)36-32-21-13-28(14-22-32)25-29-15-23-33(24-16-29)37-35(8-6-2)31-19-11-27(4)12-20-31/h5-6,9-24,34-37H,1-2,7-8,25H2,3-4H3 |
Clé InChI |
JRVCPQZDJWRIRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC=C)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(CC=C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11622177.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622180.png)
![2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11622188.png)
![6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B11622189.png)

![2-Ethyl-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622198.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622204.png)
![(5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622206.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622216.png)
![Diprop-2-en-1-yl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622236.png)
![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622241.png)

![7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622253.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622255.png)
